(1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Description
Properties
IUPAC Name |
[1-[1-(2-fluoroethyl)azetidin-3-yl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FN4O/c9-1-2-12-4-8(5-12)13-3-7(6-14)10-11-13/h3,8,14H,1-2,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLNFIHSILOIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCF)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1H-1,2,3-Triazol-4-ylmethanol Core
The triazolylmethanol moiety is a key intermediate or component in the target molecule. Preparation methods for this core include:
These methods demonstrate that the formation of the triazolylmethanol core can be efficiently achieved by reacting 1H-1,2,3-triazole with formaldehyde under various conditions, with yields ranging from 79% to 96%.
Introduction of the 2-Fluoroethyl Group on Azetidine Nitrogen
The 2-fluoroethyl substituent is typically introduced by alkylation of the azetidine nitrogen with a suitable 2-fluoroethyl halide or equivalent electrophile under controlled conditions. While specific experimental details for this step on the target compound are limited in the provided data, standard nucleophilic substitution methods apply:
- Use of 2-fluoroethyl bromide or chloride as alkylating agents.
- Reaction in polar aprotic solvents (e.g., acetonitrile, DMF).
- Base-mediated conditions to deprotonate the azetidine nitrogen (e.g., NaH, K2CO3).
This step is crucial to obtain the N-(2-fluoroethyl)azetidin-3-yl intermediate.
Coupling of Azetidinyl and Triazolylmethanol Units
The final assembly involves linking the azetidine ring bearing the 2-fluoroethyl substituent to the triazolylmethanol moiety. This can be achieved by:
- Direct substitution reactions if a suitable leaving group is present on the triazolylmethanol or azetidine intermediate.
- Cycloaddition reactions to form the triazole ring if starting from azide and alkyne precursors.
- Use of coupling agents or catalysts to facilitate bond formation.
Patent WO2021219849A1 outlines synthetic routes for azetidin-3-ylmethanol derivatives with triazole substituents, indicating the feasibility of such coupling reactions under mild conditions.
Reaction Conditions and Yields Summary
Research Findings and Notes
- The triazolylmethanol intermediate is highly soluble and stable, facilitating downstream reactions.
- The use of triethylamine as a catalyst in triazolylmethanol synthesis enhances yield and reduces reaction time.
- Alkylation with 2-fluoroethyl groups requires careful control to avoid side reactions and ensure regioselectivity.
- Patent WO2021219849A1 provides comprehensive synthetic routes for related azetidin-3-ylmethanol derivatives, highlighting the adaptability of the methodology to various substituents including fluorinated alkyl groups.
- Purification typically involves standard chromatographic techniques and recrystallization to obtain analytically pure compounds.
Chemical Reactions Analysis
Oxidation: : The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding aldehydes or ketones under specific conditions.
Reduction: : Reduction reactions can be carried out, affecting the triazole ring or any reducible side chains, potentially altering the overall electronic properties of the molecule.
Substitution: : The azetidine ring, being strained, is prone to nucleophilic substitution reactions, especially at the position adjacent to the nitrogen atom.
Oxidation: : Reagents such as PCC (Pyridinium chlorochromate) or Swern oxidation conditions.
Reduction: : Catalysts like palladium on carbon (Pd/C) or hydrogen gas under mild conditions.
Substitution: : Bases such as sodium hydride (NaH) in polar aprotic solvents like DMF (Dimethylformamide).
Oxidation might yield fluoroethanal derivatives.
Reduction can lead to altered triazole or azetidine rings with changed electron densities.
Substitution typically produces various functionalized azetidines or triazoles.
Scientific Research Applications
(1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol has diverse applications across multiple scientific fields:
Chemistry:Utilized as a building block in the synthesis of complex molecules.
Employed in studies exploring reaction mechanisms and intermediates due to its unique structure.
Acts as a molecular probe in biological studies to investigate enzyme functions.
Used in biochemical assays due to its reactivity and specificity.
Investigated for its potential anti-cancer, anti-viral, and anti-bacterial properties.
Utilized in the development of specialty chemicals and fine chemicals.
Mechanism of Action
The mechanism by which (1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol exerts its effects can vary based on its application:
Molecular Targets and Pathways:In medicinal applications, it may target specific enzymes or receptors, modulating their activity.
The fluoroethyl group can enhance its binding affinity to certain biological targets, influencing the pathways involved.
Interaction with cellular pathways involving triazole-binding proteins.
Modulation of oxidative stress pathways due to potential redox activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Azetidine Ring
Compound A : {1-[1-(Diphenylmethyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol
- Key Differences: The azetidine is substituted with a diphenylmethyl group instead of 2-fluoroethyl. Applications: Likely explored for CNS targets due to lipophilicity, whereas the fluoroethyl variant may favor peripheral targets due to improved solubility.
Compound B : [1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol
- Key Differences: A 3-fluorobenzyl group replaces the azetidine-fluoroethyl moiety. This may reduce selectivity in binding to rigid enzyme pockets.
Triazole Core Modifications
Compound C : (1-Ethyl-1H-1,2,3-triazol-4-yl)methanol
- Key Differences: A simple ethyl group replaces the azetidine-fluoroethyl substituent. Impact: Reduced molecular complexity and lower molecular weight (127.14 g/mol vs. ~265 g/mol for the target compound).
Compound D : [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
- Key Differences :
- A 4-chlorophenyl group is attached to the triazole.
- Impact : The chlorophenyl group increases lipophilicity (higher LogP) compared to the target’s azetidine-fluoroethyl group, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Fluorine Substituent Positioning
Compound E : Phenyl-[1-(2-trifluoromethylbenzyl)-1H-1,2,3-triazol-4-yl]-methanol
- Key Differences :
- A trifluoromethylbenzyl group replaces the azetidine-fluoroethyl moiety.
- Impact : The electron-withdrawing CF₃ group increases metabolic stability but introduces steric hindrance. The target compound’s fluoroethyl group offers a balance of electronegativity and compactness.
Structural and Functional Analysis
Table 1: Comparative Overview of Key Compounds
Biological Activity
The compound (1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H13FN4O2
- Molecular Weight : 228.22 g/mol
- CAS Number : 2090315-92-5
Anticancer Activity
Triazole derivatives have shown significant anticancer properties. The compound may exhibit similar effects due to the presence of the triazole ring, which is known to interact with various biological targets involved in cancer progression.
-
Mechanism of Action :
- Triazoles can inhibit key enzymes involved in DNA synthesis and repair, leading to increased apoptosis in cancer cells.
- They may also disrupt microtubule dynamics, which is crucial for cell division.
-
Case Studies :
- A study on triazole-containing compounds indicated that they can induce G2/M cell cycle arrest and promote apoptosis through caspase activation and mitochondrial dysfunction .
- Another case highlighted the potential of triazole derivatives to inhibit angiogenesis, a critical process for tumor growth .
Antifungal and Antibacterial Activity
The triazole ring is also recognized for its antifungal properties. Compounds with this structure are often utilized in treating fungal infections by inhibiting ergosterol synthesis.
- Antifungal Mechanism :
Neuroprotective Effects
Emerging research suggests that triazoles may exhibit neuroprotective properties by modulating cholinergic signaling pathways.
- Cholinesterase Inhibition :
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for (1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol?
Methodological Answer: The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) due to the triazole core. Key steps include:
- Step 1: Preparation of the azide precursor (e.g., 1-(2-fluoroethyl)azetidin-3-yl azide) via nucleophilic substitution or diazotization.
- Step 2: Reaction with propargyl alcohol under Cu(OAc)₂ catalysis to form the triazole-methanol scaffold .
- Step 3: Purification via column chromatography or recrystallization.
Optimization Considerations:
- Catalyst loading (0.5–2 mol% Cu(I)) and solvent choice (t-BuOH/H₂O mixtures) significantly impact yield .
- Temperature control (60–80°C) minimizes side reactions like alkyne oxidation.
Example Reaction Setup:
| Component | Quantity/Condition | Reference |
|---|---|---|
| Azide precursor | 0.5 mmol | |
| Propargyl alcohol | 0.6 mmol (1.2 eq) | |
| Cu(OAc)₂ | 1 mol% | |
| Solvent | t-BuOH/H₂O (3:1) | |
| Reaction Time | 12–24 h at 60°C | |
| Yield | 65–85% (typical range) |
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography:
Q. How can computational methods like DFT aid in understanding the electronic structure and reactivity?
Methodological Answer:
- DFT Studies:
- Optimize geometry using B3LYP/6-31G(d,p) to analyze bond lengths (e.g., triazole C–N: ~1.34 Å) and charge distribution. Fluorine’s electronegativity polarizes the azetidine ring, enhancing hydrogen-bonding capacity .
- Frontier molecular orbitals (HOMO-LUMO) predict reactivity: Triazole acts as an electron-deficient site for nucleophilic attacks .
Case Study:
- For a related triazole derivative, DFT revealed a 0.3 eV reduction in HOMO-LUMO gap upon fluorination, increasing electrophilicity .
Q. What strategies address solubility challenges in biological assays?
Methodological Answer:
- Derivatization: Convert -CH₂OH to esters (e.g., acetate) or PEGylated derivatives to enhance aqueous solubility .
- Co-solvents: Use DMSO (≤10%) or cyclodextrin inclusion complexes to maintain compound stability .
- Pro-drug Approach: Modify the fluorinated azetidine moiety to a more hydrophilic group (e.g., morpholine) temporarily .
Example from Analogues:
Q. How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Experimental Reproducibility:
- Data Analysis:
Case Study:
Q. What are best practices for handling fluorinated groups in stability studies?
Methodological Answer:
- Storage Conditions:
- Store at -20°C under argon to prevent hydrolysis of the fluoroethyl group.
- Degradation Monitoring:
Stability Data (Analogous Compound):
| Condition | Half-Life (Days) | Reference |
|---|---|---|
| pH 7.4, 25°C | 14 | |
| pH 2.0, 37°C | 3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
